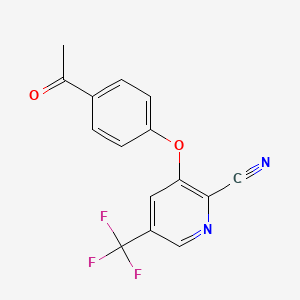

3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile involves the creation of versatile intermediates that can be further modified to produce a variety of N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been shown to react with 1,2- and 1,3-bisnucleophiles, indicating its potential in the synthesis of trifluoromethylated azaindazole derivatives . Additionally, novel substituted pyridine derivatives have been synthesized from 3,5-diacetyl-2,6-dimethylpyridine, demonstrating the flexibility of acetyl-substituted pyridines to undergo further chemical transformations to yield complex structures such as bipyridine-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques. For instance, the structures of two typical 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines were established through X-ray diffraction analysis . This level of structural confirmation is crucial for understanding the molecular geometry and potential reactive sites of the compounds, which in turn influences their chemical behavior and utility in further synthetic applications.

Chemical Reactions Analysis

The chemical reactivity of acetyl-substituted pyridines is highlighted by their ability to participate in various reactions. For example, 3-(trifluoroacetyl)chromones have been used in hetero-Diels–Alder reactions with cyclic enol ethers to produce novel fused pyrans with high stereoselectivity . These pyrans can be further transformed into functionalized pyridines, showcasing the dynamic nature of these compounds in synthetic chemistry. The use of ammonium acetate in ethanol for the transformation of the cycloadducts into pyridines is a notable example of the versatility of these reactions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, the properties of similar compounds can be inferred. The presence of the trifluoromethyl group is known to impart unique electronic and steric properties to molecules, affecting their reactivity and physical characteristics such as boiling and melting points. The acetyl group can also influence the acidity and nucleophilicity of adjacent atoms in the molecule. The structural analyses performed through X-ray diffraction and NMR spectroscopy provide insights into the molecular conformations that can affect these properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Pyridine Derivatives: Research on pyridine and fused pyridine derivatives, including the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, highlights the compound's role in the development of new chemical entities. These compounds exhibit antimicrobial and antioxidant activities, suggesting potential utility in medicinal chemistry and material science (Flefel et al., 2018).

Applications in Material Science

- Electrochemical and Photoluminescent Properties: The study of radical cation salts containing poly(beta-diketonate) rare earth complexes, where pyridine ligands play a crucial role, demonstrates the compound's relevance in material science, particularly in the synthesis of materials with specific photoluminescent and magnetic properties (Pointillart et al., 2009).

Potential in Drug Discovery and Biological Applications

- Antimicrobial Activity: Novel substituted pyridine derivatives have been synthesized from pyridine precursors, demonstrating antimicrobial activities. Such studies underscore the potential for utilizing specific pyridine derivatives in developing new antimicrobial agents (Zhang et al., 2009).

Emerging Technologies and Future Directions

- Conducting Polymers: Research into conducting copolymers of pyridine with other heterocycles suggests applications in electronics and materials science. The focus on redox potentials and electronic spectra indicates the significance of pyridine derivatives in developing conductive materials (Jenkins et al., 1996).

Propiedades

IUPAC Name |

3-(4-acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O2/c1-9(21)10-2-4-12(5-3-10)22-14-6-11(15(16,17)18)8-20-13(14)7-19/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACDQUZOAJJAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)

![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)

![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)

![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)

![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)

![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)

![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)